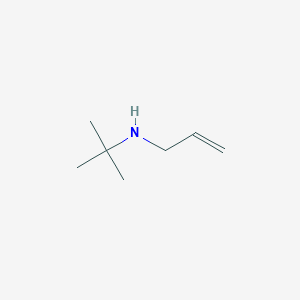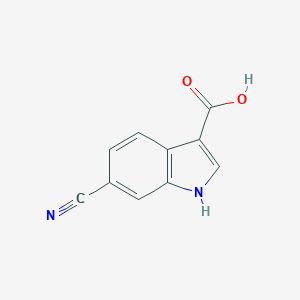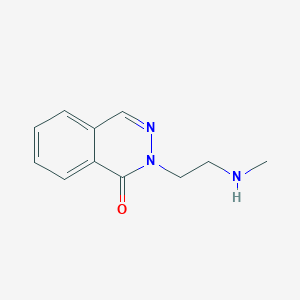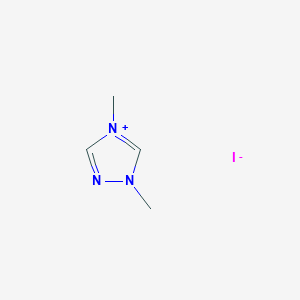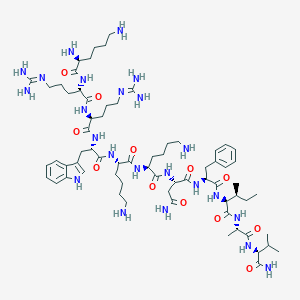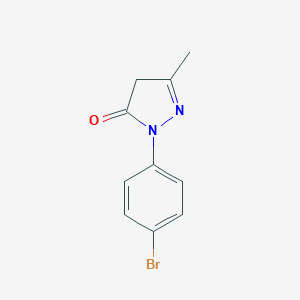
1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one (4-BP-MDP) is an organic compound that has been widely studied for its various applications in laboratory experiments. It is a highly useful compound in organic synthesis due to its unique reactivity, stability, and solubility. 4-BP-MDP has also been studied for its potential applications in the field of medicinal chemistry. This compound has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Scientific Research Applications
1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has been studied for its potential applications in the field of medicinal chemistry. It has been studied for its ability to inhibit the activity of certain enzymes, such as the enzyme dihydropyrimidine dehydrogenase (DPD). Inhibition of DPD has been studied for its potential applications in the treatment of cancer. 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has also been studied for its potential applications in the field of drug delivery. It has been studied for its ability to increase the solubility of certain drugs, allowing for increased bioavailability.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as DPD. By inhibiting the activity of these enzymes, 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one can have a variety of effects on the body, such as increasing the solubility of certain drugs.
Biochemical and Physiological Effects
1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has been studied for its potential biochemical and physiological effects. It has been studied for its ability to inhibit the activity of certain enzymes, such as DPD. Inhibition of DPD has been studied for its potential applications in the treatment of cancer. In addition, 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has been studied for its ability to increase the solubility of certain drugs, allowing for increased bioavailability.
Advantages and Limitations for Lab Experiments
1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several advantages for use in laboratory experiments. It is a highly stable compound, making it suitable for use in a variety of reactions. In addition, it is highly soluble in a variety of solvents, making it easy to work with. However, 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one also has some limitations. It is a highly reactive compound, making it difficult to work with in certain reactions. In addition, it is a highly toxic compound, making it necessary to take appropriate safety precautions when handling it.
Future Directions
There are several potential future directions for the study of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one. One potential direction is to further study the compound’s mechanism of action and its potential applications in the field of medicinal chemistry. Another potential direction is to further study the compound’s ability to increase the solubility of certain drugs, allowing for increased bioavailability. Additionally, further study of the compound’s biochemical and physiological effects could lead to a better understanding of its potential applications in the field of medicine. Finally, further research could be done to explore the potential of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one as a drug delivery system.
Synthesis Methods
1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one can be synthesized through a variety of methods, including the reaction of 4-bromophenylhydrazine with an alkyl halide, such as methyl bromide. This reaction results in the formation of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one as well as 4-bromophenylhydrazine hydrochloride. Another method of synthesis involves the reaction of 4-bromophenylhydrazine with an alkyl sulfonate, such as methyl sulfonate. This reaction results in the formation of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one as well as 4-bromophenylhydrazine sulfonate.
properties
IUPAC Name |
2-(4-bromophenyl)-5-methyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQPWWDYYNSRQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360869 |
Source


|
| Record name | 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14580-15-5 |
Source


|
| Record name | 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



